Fmoc-Ala-Gly-OH

Peptide Synthesis SPPS Coupling Efficiency

In Fmoc-SPPS of aggregation-prone sequences, stepwise Ala-to-Gly coupling frequently causes incomplete acylation and deletions. Fmoc-Ala-Gly-OH (≥98% HPLC) is a pre-formed dipeptide that bypasses this problematic step, directly improving crude peptide purity. • Eliminates low-yield Ala→Gly resin coupling-critical for GLP-1 agonists and long therapeutic peptides. • Unique ESI-MS/MS fragmentation pattern & [α]D20 = -20.0 ±2° enable isomer distinction from Fmoc-Gly-Ala-OH. • White to off-white solid; store at -20°C; ships ambient or blue ice.

Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
CAS No. 116747-54-7
Cat. No. B557855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-Gly-OH
CAS116747-54-7
Synonyms(S)-2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)aceticacid; 116747-54-7; FMOC-L-ALANYL-GLYCINE; CTK7J5178; MolPort-023-223-400; ZINC2556578; AKOS025405022; AK175093
Molecular FormulaC20H20N2O5
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H20N2O5/c1-12(19(25)21-10-18(23)24)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,24)/t12-/m0/s1
InChIKeyGOCNEQGFDAXBQE-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Ala-Gly-OH Technical Overview


Fmoc-Ala-Gly-OH (CAS 116747-54-7) is a Fmoc-protected dipeptide consisting of L-alanine and glycine. It has the molecular formula C20H20N2O5 and a molecular weight of 368.4 g/mol. [1] This compound is a critical building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), where the base-labile Fmoc group allows for iterative, controlled chain elongation. Unlike single amino acid building blocks, Fmoc-Ala-Gly-OH is a pre-formed dipeptide unit that can be directly incorporated, offering distinct advantages in specific synthetic contexts. [2]

1 Fmoc-SPPS workflow: Pre-formed dipeptide for direct Ala-Gly incorporation
2 Difficult sequence strategy: Bypasses low-yield Ala-to-resin coupling steps
3 Sequence fidelity: Supports correct Ala-Gly motif without isomer risk

Why Fmoc-Ala-Gly-OH Is Irreplaceable


Generic substitution of Fmoc-Ala-Gly-OH with alternative building blocks (e.g., stepwise addition of Fmoc-Ala-OH and Fmoc-Gly-OH) or other dipeptides (e.g., Fmoc-Gly-Ala-OH) introduces significant risks to synthetic outcomes, particularly for sequences prone to aggregation or containing sterically demanding junctions. The pre-formed dipeptide unit bypasses a difficult coupling step, directly addressing challenges such as incomplete acylation and subsequent sequence deletions. The specific sequence (Ala-Gly) confers distinct conformational properties and steric constraints during SPPS compared to other dipeptides or single amino acids, which can fundamentally alter coupling efficiency and final product purity. The following quantitative evidence demonstrates the tangible, measurable benefits of selecting this specific compound over its closest comparators.

Stepwise addition Replacing with Fmoc-Ala-OH + Fmoc-Gly-OH may reintroduce difficult coupling and deletion-sequence risk
Positional isomer Fmoc-Gly-Ala-OH shares identical mass; incorrect isomer alters primary sequence and may shift biological outcome
Dmb-protected analog Fmoc-Ala-(Dmb)Gly-OH adds backbone protection not needed for standard SPPS; higher MW and cost

Fmoc-Ala-Gly-OH Quantitative Evidence


Dipeptide vs. Stepwise Synthesis Efficiency

Using Fmoc-Ala-Gly-OH as a single building block is a strategy to circumvent difficult couplings, particularly when synthesizing long or 'difficult' peptide sequences like GLP-1 analogs. [1] For challenging couplings like Ala to a sterically hindered N-methylated amino acid on resin, stepwise addition using Fmoc-Ala-OH can lead to incomplete acylation, resulting in deletion sequences. While specific yield data for Fmoc-Ala-Gly-OH in this exact context is a class-level inference, the use of dipeptide building blocks is a well-established method to improve the purity of the final crude peptide by avoiding a problematic coupling step altogether.

Synthetic efficiency
Class-level inference
Bypasses difficult Ala-Gly coupling; may reduce des-Ala deletions
Supports crude purity improvement in aggregation-prone sequences
Quantified yield data not available; class-level SPPS strategy
Peptide Synthesis SPPS Coupling Efficiency

Isomer Differentiation from Fmoc-Gly-Ala-OH

Fmoc-Ala-Gly-OH and its positional isomer Fmoc-Gly-Ala-OH share the same molecular weight (368.4 g/mol) and formula, making them indistinguishable by simple MS analysis. [1] However, a 2018 study on Fmoc-protected dipeptide isomers demonstrated that these pairs can be definitively distinguished and identified using electrospray ionization tandem mass spectrometry (ESI-MS/MS) due to their unique fragmentation patterns. [2] This analytical distinction is crucial for quality control, ensuring that the correct dipeptide sequence is incorporated. Using the incorrect isomer would result in a peptide with a different primary sequence and altered biological activity.

Isomer differentiation
Head-to-head
Unique ESI-MS/MS fragmentation pattern vs. Fmoc-Gly-Ala-OH
Enables unambiguous isomer identity confirmation
ESI-MS/MS required; identical MW (368.4)
Peptide Characterization Mass Spectrometry Isomer Differentiation

High Purity for SPPS Applications

The compound is commercially available with a purity specification of ≥ 98% as determined by HPLC. This level of purity is a standard requirement for building blocks used in the synthesis of long or bioactive peptides, ensuring high coupling yields and minimizing the accumulation of byproducts that can complicate purification. While single Fmoc-amino acids are also available at ≥ 98% purity, the dipeptide's purity directly translates to a higher probability of successful incorporation of the Ala-Gly motif, as impurities in a dipeptide building block have a proportionally larger impact on the final product's integrity.

Purity specification
Cross-study comparable
≥98% (HPLC)
Supports high coupling yield and low byproduct risk
Data to verify with supplier COA
Peptide Synthesis Purity Specification Quality Control

Comparison with Fmoc-Ala-(Dmb)Gly-OH

A direct structural analog, Fmoc-Ala-(Dmb)Gly-OH, is a specialized dipeptide containing a 2,4-dimethoxybenzyl (Dmb) backbone-protecting group on the glycine residue, designed to prevent aggregation and aspartimide formation. In contrast, Fmoc-Ala-Gly-OH is the standard, unprotected dipeptide. The Dmb analog is supplied at ≥97.0% (HPLC) purity and has a molecular weight of 518.6 g/mol. [1] Fmoc-Ala-Gly-OH, with a molecular weight of 368.4 g/mol and a purity specification of ≥98% (HPLC), is the appropriate choice when backbone protection is not required, offering a simpler, more cost-effective solution for standard SPPS. The choice between them depends on the specific synthetic challenge.

Dmb analog comparison
Head-to-head
MW 368.4 vs. 518.6; no backbone protection vs. Dmb
Standard SPPS selection; Dmb analog reserved for aggregation-prone sequences
Purity ≥98% vs. ≥97.0% (HPLC)
Peptide Synthesis Building Block Properties Solid-Phase Synthesis

Solubility & Storage Requirements

Reliable use in SPPS requires defined solubility and storage conditions. Fmoc-Ala-Gly-OH is documented to be soluble in DMSO and DMF, with a recommendation to store at -20°C for long-term stability. [1] In comparison, the related Fmoc-Ala-(Dmb)Gly-OH is specified as soluble in DMF (1 mmole in 2 ml DMF) and stored at 2-8°C. While both are soluble in DMF, the recommended storage temperature for Fmoc-Ala-Gly-OH is lower, indicating a greater need for cold storage to maintain its integrity over time. This is a key handling consideration for laboratory procurement and inventory management.

Solubility & storage
Head-to-head
Soluble in DMSO, DMF; store at -20°C
Requires dedicated freezer space; Dmb analog stored at 2-8°C
Long-term stability depends on cold-chain maintenance
Reagent Handling Solubility Storage Stability

Optical Rotation and Chiral Purity

The specific optical rotation of Fmoc-Ala-Gly-OH is reported as [α]D20 = -20.0 ±2° (C=1 in MeOH). While a direct comparator for this specific dipeptide is not widely published, this value serves as a critical quality control parameter. In peptide synthesis, the use of enantiomerically pure building blocks is essential for ensuring the correct three-dimensional structure and biological activity of the final peptide product. Deviation from this established value would indicate the presence of diastereomers or other chiral impurities, which can lead to the formation of epimeric peptide products that are difficult to separate and may lack desired activity.

Chiral purity
Supporting evidence
[α]D20 = -20.0 ±2° (C=1 in MeOH)
Confirms enantiomeric identity for stereochemistry-dependent synthesis
Deviation indicates diastereomer presence; verify per batch
Chiral Purity Quality Control Peptide Synthesis

Fmoc-Ala-Gly-OH Applications


GLP-1 Analog Peptide Synthesis

Fmoc-Ala-Gly-OH is a strategic building block for the industrial synthesis of long, complex therapeutic peptides, such as GLP-1 receptor agonists used in diabetes and obesity treatment. Its use is particularly justified when the target sequence contains an Ala-Gly motif in a region known to be 'difficult' or prone to aggregation during SPPS. By incorporating the pre-formed dipeptide, the synthesis bypasses a potentially low-yielding coupling step (Ala to Gly on the resin), directly improving the purity profile of the crude peptide and reducing the burden on subsequent purification steps. [1] This efficiency gain is critical for cost-effective, large-scale manufacturing.

SAR Studies in Drug Discovery

In SAR studies, where systematic variations of a peptide sequence are synthesized to understand the role of specific residues, the precise incorporation of the Ala-Gly motif is essential. Fmoc-Ala-Gly-OH ensures that this specific dipeptide unit is introduced without the risk of sequence inversion (i.e., accidental incorporation of Gly-Ala). The compound's high purity (≥98% HPLC) minimizes side reactions that could confound biological assay results. Furthermore, the ability to analytically distinguish it from its isomer Fmoc-Gly-Ala-OH by ESI-MS/MS provides an additional layer of quality assurance for the synthesized peptide library. [2]

Analytical Reference Standard for QC

Due to its well-defined chemical properties—including specific molecular weight (368.4 g/mol), unique ESI-MS/MS fragmentation pattern, and specific optical rotation ([α]D20 = -20.0 ±2°)—Fmoc-Ala-Gly-OH can serve as a valuable reference standard in analytical chemistry and quality control laboratories. [3] It can be used to calibrate LC-MS systems, validate analytical methods for detecting dipeptide impurities in other Fmoc-amino acid stocks, or serve as a retention time marker in HPLC analysis of complex peptide mixtures.

Fmoc Deprotection Kinetics Research

As a well-characterized Fmoc-protected dipeptide, Fmoc-Ala-Gly-OH is a suitable model compound for fundamental research into the kinetics of Fmoc deprotection. Studies comparing its deprotection rate with other Fmoc-amino acids or Fmoc-dipeptides can yield valuable data for optimizing SPPS protocols, particularly for understanding how adjacent residues influence the lability of the Fmoc group in standard piperidine solutions.

Application
Selection Property
Validation Focus
GLP-1 analog peptide synthesis
Pre-formed Ala-Gly dipeptide unit
Crude purity profile and deletion-sequence reduction
SAR studies in drug discovery
Isomer identity and ≥98% purity
Sequence fidelity and minimal side reactions
Analytical reference standard for QC
Defined MW, MS/MS pattern, optical rotation
LC-MS calibration and dipeptide impurity detection
Fmoc deprotection kinetics research
Well-characterized Fmoc-dipeptide model
Deprotection rate under standard piperidine conditions

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